molecular formula C9H12O2 B081373 2-Propylbenzene-1,3-diol CAS No. 13331-19-6

2-Propylbenzene-1,3-diol

Cat. No.: B081373
CAS No.: 13331-19-6
M. Wt: 152.19 g/mol
InChI Key: XDCMHOFEBFTMNL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Propylbenzene-1,3-diol is involved in various biochemical reactions. It is known to undergo free radical bromination, nucleophilic substitution, and oxidation

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. For instance, it can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 280°C at 760 mmHg and a melting point of 101-103°C . This suggests that it is stable under normal laboratory conditions.

Dosage Effects in Animal Models

Animal models play a crucial role in advancing biomedical research, especially in the field of drug discovery . Therefore, future studies could potentially explore the dosage effects of this compound in animal models.

Preparation Methods

2-Propylbenzene-1,3-diol can be synthesized through several methods. One common method involves the alkylation reaction of toluene. This process typically requires specific reaction conditions, such as the presence of a catalyst and controlled temperature . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.

Chemical Reactions Analysis

2-Propylbenzene-1,3-diol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Propylbenzene-1,3-diol has several scientific research applications:

Comparison with Similar Compounds

2-Propylbenzene-1,3-diol can be compared with other similar compounds, such as:

    Resorcinol: Both compounds have similar structures, but this compound has an additional propyl group, which may enhance its lipophilicity and antioxidant properties.

    Hydroquinone: While hydroquinone is a potent antioxidant, this compound offers a different reactivity profile due to its unique substitution pattern.

    Catechol: Catechol and this compound share similar hydroxyl groups, but the presence of the propyl group in the latter provides distinct chemical and physical properties.

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and functional applications.

Properties

IUPAC Name

2-propylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-4-7-8(10)5-3-6-9(7)11/h3,5-6,10-11H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCMHOFEBFTMNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40928072
Record name 2-Propyl-1,3-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68146-94-1, 13331-19-6
Record name 1,3-Benzenediol, propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068146941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13331-19-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propyl-1,3-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of solid 1,3-dimethoxy-2-propylbenzene (33.70 g, 190 mmol) and solid pyridine hyrochloride (150 g, 1.30 mol) were warmed to 180° C. After 7.5 hours, the reaction was cooled to 110° C. and 50 mL of H2O was added slowly. After the reaction cooled to room temperature, it was diluted with 100 mL of water and extracted several times with EtOAc. The EtOAc extract was washed once with 2N HCl and then dried over MgSO4. Filtration and solvent removal gave 38.5 g of an orange solid. The product was purified by recrystallization from dichloromethane providing 11.86 g (41%) of yellow crystals.
Quantity
33.7 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,4,-Dimethoxy-3-propylbenzene (7.2 g, 39.94 mmol) was dissolved in 50 ml methylene chloride and the solution was cooled to -70° C. then 87.0 ml of 1 M boron tribromide in methylene chloride was added over a period of 1 hour. The reaction mixture was stirred at -70° C. for 1 hour, then at room temperature for 2 hours. The reaction mixture was poured into 250 ml of ice water very slowly. This mixture was extracted 3 times with 100 ml methylene chloride. The extracts were combined, dried over anhydrous magnesium sulfate, filtered, and the solvent was removed under vacuum to give the product as a white solid (4.9 g, 81.7%).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
87 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Three
Yield
81.7%

Synthesis routes and methods III

Procedure details

A 12 L round bottom flask equipped with a mechanical stirrer, reflux condenser and nitrogen inlet was charged with of sodium hydroxide (440 g, 11 moles) and 4.5 L of distilled water. Sodium borohydride (440 g, 11.6 moles) was added and the batch was held at 50° C. until all the solids dissolved. To the mixture there was added 2,4-dihydroxypropiophenone (440 g, 2.6 moles) resulting in a 10-15° C. exotherm and some hydrogen evolution. The batch was held at 80° C. for 90 minutes then cooled to 10-20° C. in an ice bath. Hydrogen evolution was observed during the 90 minute hold at 80° C. 1.9 kg of hydrochloric acid (37%) was added drop-wise (hydrogen evolution) bringing the batch to pH 6. The product was extracted into methylene chloride (5×500 mL). The methylene chloride was stripped off and replaced with toluene (2 L). The product was crystallized from toluene to give propyl resorcinol (261.5 g, 1.7 mol, 65% yield).
Quantity
440 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 L
Type
solvent
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step Two
Quantity
440 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.9 kg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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